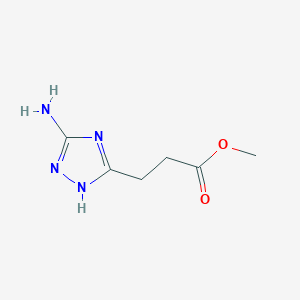

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

Description

BenchChem offers high-quality methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREHLHUSMGLOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design.[3] The incorporation of this moiety into small molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles.[4] The amino and propanoate ester functionalities on the triazole ring of the title compound offer versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules and chemical probes.

Proposed Synthesis Pathway

Based on established methodologies for the synthesis of substituted 1,2,4-triazoles, a plausible and efficient two-step synthetic route for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is proposed, starting from readily available commercial reagents.[5][6]

Logical Flow of the Proposed Synthesis

Caption: Proposed two-step synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate.

Experimental Protocol

Step 1: Synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid

This initial step involves a condensation reaction between dimethyl succinate and aminoguanidine bicarbonate, followed by cyclization to form the triazole ring. This method is adapted from similar syntheses of 3,5-disubstituted 1,2,4-triazoles.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aminoguanidine bicarbonate (1.0 eq) in water.

-

Addition of Reagents: To this solution, add sodium hydroxide (1.0 eq) to liberate the free aminoguanidine base. Subsequently, add dimethyl succinate (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The resulting precipitate, 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

The second step is a standard Fischer esterification of the carboxylic acid intermediate.

-

Reaction Setup: Suspend the dried 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid (1.0 eq) in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure. The resulting aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. The final product, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, can be purified by column chromatography on silica gel.

Physicochemical Properties and Structural Elucidation

The following table summarizes the predicted physicochemical properties of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. These values are estimations based on the structure and can be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Structural confirmation of the synthesized compound would be achieved using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of protons and carbons and the overall molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-N bonds.

Potential Applications in Drug Discovery

The structural features of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate make it a valuable scaffold for the development of novel therapeutic agents.

Signaling Pathway Modulation

Caption: Potential mechanism of action for a drug derived from the triazole scaffold.

-

Enzyme Inhibition: The 1,2,4-triazole ring can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes. The amino and ester groups can be further functionalized to target specific enzymes implicated in diseases such as cancer or infectious diseases.

-

Receptor Antagonism/Agonism: The molecule can be elaborated to interact with various receptors, potentially leading to the development of novel agonists or antagonists for G-protein coupled receptors (GPCRs) or other receptor families.

Safety and Handling

While specific toxicity data for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is unavailable, related aminotriazoles are known to have potential health hazards.[7][8][9] Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate represents a promising and versatile building block for medicinal chemistry and drug discovery. This guide has outlined a practical synthetic approach and highlighted its potential for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

3-Amino-1,2,4-triazole - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine. (2021, October 25). Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018, June 12). Retrieved January 23, 2026, from [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science. (2024, August 22). Retrieved January 23, 2026, from [Link]

-

Possible intermediaries to obtain 5‐amino (3) and 5‐methyl‐1,2,3‐triazole (4). - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

[Application of methyl in drug design] - PubMed. (2013, August). Retrieved January 23, 2026, from [Link]

-

In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[10][11][12]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

CAS No : 1414976-14-9 | Product Name : Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 3. researchgate.net [researchgate.net]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Methodical Approach to the Structural Elucidation of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The precise structural confirmation of novel derivatives is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of a specific derivative, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. Moving beyond a simple checklist of techniques, this paper emphasizes the causality behind experimental choices and demonstrates how a multi-faceted analytical approach, integrating Mass Spectrometry, FTIR, and advanced NMR spectroscopy, creates a self-validating system for unambiguous structure confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Introduction: The Significance of the Aminotriazole Core

Heterocyclic compounds are a foundational class of organic molecules, with ring structures containing at least one heteroatom.[2][3] Among these, the 3-amino-1,2,4-triazole moiety is a privileged scaffold, recognized for its role in compounds exhibiting a wide range of biological activities, including antifungal, antiviral, and herbicidal properties.[4][5][6] The functional versatility and metabolic stability of the triazole ring make it an attractive component for designing new chemical entities.[7]

The title compound, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, combines this critical heterocyclic core with a methyl ester-terminated aliphatic side chain. This introduces new possibilities for molecular interactions and physicochemical properties. Therefore, the ability to synthesize and, more importantly, definitively confirm the structure of such molecules is a critical capability in modern chemical research. This guide outlines a systematic and logical workflow to achieve that confirmation with a high degree of scientific rigor.

Hypothesized Structure and Synthetic Rationale

Before any analytical confirmation can begin, a hypothesized structure based on a logical synthetic route is essential. This provides the theoretical framework against which all subsequent analytical data will be compared.

Target Structure:

(Note: Numbering C1 and C2 for descriptive purposes, not formal IUPAC nomenclature)

Synthetic Rationale: A plausible and efficient synthesis can be adapted from established methods for preparing related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[8][9] The core reaction involves the condensation of a succinic acid derivative with aminoguanidine. For our target ester, the reaction would logically proceed via the cyclization of aminoguanidine with dimethyl succinate under appropriate conditions, likely with heating. This synthetic logic dictates the expected connectivity: a propanoate chain linked at its C3 position to the C5 position of the 3-amino-1,2,4-triazole ring.

The Analytical Workflow: A Multi-technique, Self-Validating System

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation

The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional accuracy.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (ToF) mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode (ESI+). The multiple nitrogen atoms in the triazole ring are readily protonated.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Acquisition: Acquire the full scan spectrum to identify the protonated molecular ion [M+H]⁺. If the instrument allows, concurrently acquire tandem MS (MS/MS) data by fragmenting the [M+H]⁺ ion to aid in structural confirmation.

Data Interpretation: A Self-Validating Check

-

Molecular Ion Peak: The primary goal is to find the mass of the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₆H₁₀N₄O₂

-

Calculated Monoisotopic Mass: 170.0804 g/mol

-

Expected [M+H]⁺: 171.0877 m/z

-

-

Validation: The experimentally observed m/z must match the calculated value, typically within a mass error of < 5 ppm. This result validates the elemental composition hypothesized from the synthesis.

-

Fragmentation Analysis (MS/MS): The fragmentation pattern provides corroborating structural evidence. Under collision-induced dissociation, 1,2,4-triazoles exhibit characteristic fragmentation pathways.[10][11]

-

Loss of CH₃OH (Methanol): A common loss from methyl esters, resulting in a fragment at ~m/z 139.06.

-

Cleavage of the Propanoate Chain: Scission of the ethyl linker can occur.

-

Triazole Ring Cleavage: A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of neutral molecules like HCN or N₂.[10][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The presence of expected vibrations and the absence of unexpected ones provides a crucial layer of evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

Data Interpretation: Matching Vibrations to Structure

The observed absorption bands should align with the known frequencies for the molecule's functional groups.[13]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Confirmation |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino substituent. Often appears as a doublet.[14] |

| 3200 - 3100 | N-H Stretch | Triazole Ring N-H | Indicates the presence of the heterocyclic N-H proton.[15] |

| 2990 - 2850 | C-H Stretch | Alkyl (-CH₂-) and Methoxy (-OCH₃) | Confirms the aliphatic side chain and ester methyl group. |

| ~1735 | C=O Stretch | Ester (-COOCH₃) | Strong, sharp peak confirming the ester carbonyl group. The position is characteristic of a saturated ester. |

| ~1650 | N-H Scissoring Bend | Primary Amine (-NH₂) | Corroborates the presence of the -NH₂ group. |

| 1600 - 1450 | C=N and C-N Stretches | Triazole Ring | Confirms the presence of the heterocyclic ring backbone. |

| ~1250 | C-O Stretch | Ester | Confirms the C-O single bond of the ester moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the ultimate evidence, mapping the precise connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

Proton (¹H) NMR Spectroscopy

Protocol: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its polarity aids solubility and its hydrogen-bonding acceptor nature slows the exchange of the N-H protons, often allowing them to be observed as distinct, albeit broad, signals. Data is acquired on a ≥400 MHz spectrometer.

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

-

δ ~ 11.5-12.0 ppm (1H, very broad singlet): Triazole ring N-H. This proton is acidic and its signal is often broad due to exchange. Its downfield shift is characteristic.[15]

-

δ ~ 5.6 ppm (2H, broad singlet): Amine (-NH₂) protons. Also subject to exchange, resulting in a broad signal.[5][15]

-

δ ~ 3.6 ppm (3H, singlet): Methoxy (-OCH₃) protons. A sharp singlet as there are no adjacent protons to couple with.

-

δ ~ 2.8 ppm (2H, triplet): Methylene protons adjacent to the triazole ring (-CH₂ -CH₂COOCH₃). They appear as a triplet due to coupling with the other methylene group.

-

δ ~ 2.6 ppm (2H, triplet): Methylene protons adjacent to the carbonyl (-CH₂-CH₂ COOCH₃). Also a triplet from coupling to the adjacent CH₂ group.

Carbon (¹³C) NMR Spectroscopy

Protocol: A standard proton-decoupled ¹³C NMR experiment is performed on the same sample.

Interpretation: This spectrum shows the number of unique carbon environments. Based on the structure, six distinct signals are expected.

-

δ ~ 172 ppm: Ester carbonyl carbon (C =O).

-

δ ~ 158 ppm: Triazole ring carbon C3 (attached to -NH₂).

-

δ ~ 157 ppm: Triazole ring carbon C5 (attached to the propanoate chain). Note: The C3 and C5 signals can be very close and may require 2D NMR for definitive assignment.[15]

-

δ ~ 51 ppm: Methoxy carbon (-OC H₃).

-

δ ~ 30 ppm: Methylene carbon adjacent to the carbonyl (-C H₂-COOCH₃).

-

δ ~ 23 ppm: Methylene carbon adjacent to the triazole ring (-C H₂-CH₂COOCH₃).

2D NMR (HSQC & HMBC): Assembling the Puzzle

While 1D NMR identifies the fragments, 2D NMR proves how they are connected. This is the most critical step for confirming the specific isomer.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is a powerful tool for definitively assigning the ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (typically over 2 or 3 bonds). It provides the unambiguous proof that links the fragments together.

Caption: Key HMBC correlations confirming connectivity.

Crucial HMBC Correlations for Validation:

-

Propanoate-to-Triazole Link: The protons of the methylene group adjacent to the triazole ring (δ ~2.8 ppm) MUST show a correlation to BOTH triazole ring carbons (C3 and C5, δ ~157-158 ppm). This is the single most important piece of data, as it proves the side chain is attached to the ring at C5.

-

Internal Propanoate Link: The same protons (δ ~2.8 ppm) will also correlate to the other methylene carbon (δ ~30 ppm) and the carbonyl carbon (δ ~172 ppm). The protons at δ ~2.6 ppm will correlate to the adjacent methylene carbon (δ ~23 ppm) and the carbonyl carbon (δ ~172 ppm).

-

Ester Confirmation: The methoxy protons (δ ~3.6 ppm) will show a strong correlation to the ester carbonyl carbon (δ ~172 ppm).

Summary of Expected NMR Data

| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Triazole N-H | ~11.8 (br s, 1H) | - | C3, C5 |

| Amine -NH₂ | ~5.6 (br s, 2H) | - | C3 |

| C=O | - | ~172 | H on α-CH₂, H on β-CH₂, H on OCH₃ |

| C3 (Triazole) | - | ~158 | H on N-H, H on β-CH₂ |

| C5 (Triazole) | - | ~157 | H on N-H, H on β-CH₂ |

| -OCH₃ | ~3.6 (s, 3H) | ~51 | C=O |

| α-CH₂ (to C=O) | ~2.6 (t, 2H) | ~30 | C=O, β-CH₂ |

| β-CH₂ (to ring) | ~2.8 (t, 2H) | ~23 | C3, C5, α-CH₂, C=O |

Data Synthesis & Final Structure Verification

-

HRMS provides the exact elemental formula: C₆H₁₀N₄O₂.

-

FTIR confirms the presence of all required functional groups: an amine (-NH₂), a triazole N-H, an ester (C=O), and an alkyl chain (C-H).

-

¹H NMR shows the correct number and type of protons with appropriate integrations and splitting patterns.

-

¹³C NMR shows the correct number of unique carbon environments.

-

HSQC and HMBC definitively link these proton and carbon fragments, establishing the precise atomic connectivity and confirming the attachment of the propanoate side chain to the C5 position of the 3-amino-1,2,4-triazole ring.

When the data from each of these independent analyses converges to support the same hypothesized structure, and no data contradicts it, the structure is considered unambiguously elucidated.

Conclusion

The structural elucidation of novel molecules like methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a systematic process that relies on the foundational principles of analytical chemistry. By employing a workflow that integrates high-resolution mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, researchers can build a self-validating case for their proposed structure. This methodical approach, which emphasizes the causal links between experimental choices and the data they produce, ensures the scientific integrity required for advancing research in medicinal chemistry and drug development.

References

-

Štefánik, M., Gucký, T., & Peřina, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21457-21468. [Link]

-

MW Journal of Science. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1843. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Wikipedia. (2023). 3-Amino-1,2,4-triazole. [Link]

-

Al-Ghorbani, M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2022(2), M1378. [Link]

-

Muthukrishnan, S., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

-

Štefánik, M., Gucký, T., & Peřina, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21457-21468. Available from: [Link]

-

Vaškevičiūtė, K., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(21), 7392. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

-

ResearchGate. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]

-

Katritzky, A. R., & Rachwal, S. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(24), 8497-8503. [Link]

-

Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

-

Jäger, S., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(16), 11336-11344. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]

Sources

- 1. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectral Characterization of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide grounded in fundamental spectroscopic principles and data from analogous structures. We will detail scientifically robust protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide an expert interpretation of the predicted spectral features. This guide is intended for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The title compound, methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, combines this key heterocycle with an amino group and a methyl ester functional group, making it a versatile building block for further chemical elaboration.

Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide explains the causality behind the selection of specific spectroscopic methods and predicts the spectral outcomes for the title compound, thereby creating a self-validating framework for its identification.

Proposed Synthesis and Method Rationale

A robust synthesis is the prerequisite for spectral characterization. While a direct synthesis for the title ester is not widely reported, a plausible and efficient route can be extrapolated from established methods for analogous compounds, specifically 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[2] The proposed two-step synthesis begins with the reaction of succinic anhydride and aminoguanidine to form the parent carboxylic acid, followed by a standard Fischer esterification.

Step 1: Synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid This step is adapted from the work of Pišlar et al. on related amides.[3] The reaction involves the cyclization of an intermediate formed from succinic anhydride and aminoguanidine. Microwave-assisted synthesis is often employed for this type of reaction to improve yields and reduce reaction times.

Step 2: Esterification The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

Caption: Figure 1: Proposed Synthesis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the polar compound and allows for the observation of exchangeable N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in DMSO-d₆ is based on the analysis of its constituent parts. The propanoate chain will exhibit two characteristic triplet signals, while the methyl ester will be a singlet. The amino and triazole N-H protons are expected at higher chemical shifts.

Table 1: Predicted ¹H NMR Data

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| a | -CH₂-C=O | ~2.7 | Triplet (t) | 2H | Adjacent to a CH₂ group and a carbonyl, which is deshielding. |

| b | Triazole-CH₂- | ~3.0 | Triplet (t) | 2H | Adjacent to a CH₂ group and the electron-withdrawing triazole ring. |

| c | -O-CH₃ | ~3.6 | Singlet (s) | 3H | Typical chemical shift for a methyl ester. |

| d | -NH₂ | ~5.9 - 6.5 | Broad Singlet (br s) | 2H | Exchangeable protons on a primary amine. Shift based on 3-amino-1,2,4-triazole.[4] |

| e | Triazole N-H | ~11.5 - 12.5 | Broad Singlet (br s) | 1H | Exchangeable proton on the triazole ring, highly deshielded. Shift based on 3-amino-1,2,4-triazole.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are predicted based on known values for similar functional groups.

Table 2: Predicted ¹³C NMR Data

| Label | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| f | -C H₂-C=O | ~30-35 | Aliphatic carbon adjacent to a carbonyl group. |

| g | Triazole-C H₂- | ~20-25 | Aliphatic carbon adjacent to the heterocyclic ring. |

| h | -O-C H₃ | ~52 | Typical shift for a methyl ester carbon. |

| i | -C =O | ~172 | Carbonyl carbon of an ester. |

| j | Triazole C5 | ~150-155 | Ring carbon attached to the propanoate side chain. |

| k | Triazole C3 | ~155-160 | Ring carbon attached to the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the dry, solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The key functional groups—amine (NH₂), ester (C=O, C-O), and the triazole ring (N-H, C=N)—will give rise to characteristic absorption bands.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Reference |

|---|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two distinct bands are expected for the asymmetric and symmetric stretches.[5][6] |

| ~3200 | N-H Stretch | Triazole Ring | Medium, Broad | Hydrogen-bonded N-H stretch within the heterocyclic ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium | Standard aliphatic C-H stretching vibrations.[7] |

| ~1735 | C=O Stretch | Methyl Ester | Strong, Sharp | Characteristic, strong absorption for an aliphatic ester carbonyl.[8][9] |

| ~1640 | N-H Bend | Primary Amine (-NH₂) | Medium | Scissoring vibration of the primary amine.[5] |

| ~1580 | C=N Stretch | Triazole Ring | Medium | Stretching vibration of the endocyclic C=N bonds. |

| 1300 - 1100 | C-O Stretch | Methyl Ester | Strong | Two characteristic bands for the C-O single bonds of the ester group.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol: MS

-

Ionization Method: Electrospray Ionization (ESI) is the ideal method due to the polarity of the molecule. It will likely produce a protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation, though the molecular ion peak may be weak.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with liquid chromatography (LC-MS).

Predicted Mass Spectrum and Fragmentation

The exact mass of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (C₆H₁₀N₄O₂) is 170.0804.

Table 4: Predicted MS Data (ESI+)

| m/z | Ion | Rationale |

|---|---|---|

| 171.0877 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in ESI positive mode. |

| 140.0716 | [M+H - OCH₃]⁺ | Loss of the methoxy radical (31 Da) from the ester, a common fragmentation pathway for methyl esters.[11] |

| 113.0665 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group (59 Da). |

| 97.0509 | [C₃H₅N₄]⁺ | Cleavage of the propanoate chain, leaving the protonated aminotriazole ethyl fragment. |

| 84.0436 | [C₂H₄N₄]⁺ | Protonated 3-amino-5-methyl-1,2,4-triazole fragment. |

Integrated Spectroscopic Validation Workflow

No single technique provides complete structural information. The strength of characterization lies in the integration of multiple spectroscopic methods. Each technique validates the others, providing a high degree of confidence in the final structural assignment.

Caption: Figure 2: Integrated Spectroscopic Validation Workflow.

Conclusion

This guide presents a predicted but comprehensive spectral profile for methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate. The predicted data, summarized in the tables above, provides a detailed "fingerprint" for this molecule. The ¹H NMR should clearly show the A₂B₂ system of the propanoate chain and a methyl singlet. The IR spectrum will be dominated by a strong ester C=O stretch around 1735 cm⁻¹ and characteristic N-H stretches above 3200 cm⁻¹. Finally, high-resolution mass spectrometry should confirm the molecular formula with a prominent [M+H]⁺ ion at m/z 171.0877. This integrated approach, combining synthesis with predictive spectral analysis, provides a robust framework for any researcher working on the synthesis and characterization of this or structurally related compounds.

References

-

Triazole - an overview | ScienceDirect Topics. (n.d.). Retrieved January 23, 2026, from [Link]

-

Reddy, G. S. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Retrieved from [Link]

- Chirkina, E., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). Structural Chemistry.

-

SpectraBase. (n.d.). 3-Amino-1,2,4-triazole. Retrieved January 23, 2026, from [Link]

-

Pišlar, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(6), 1433. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 23, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 23, 2026, from [Link]

-

Pišlar, M., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Retrieved from [Link]

-

McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved January 23, 2026, from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved January 23, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Reusch, W. (2013, May 5). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate suppliers

An In-depth Technical Guide to Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate for Researchers and Drug Development Professionals

Introduction

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,4-triazole ring, a privileged scaffold known for a wide range of biological activities, coupled with a reactive methyl ester and a primary amino group.[1][2] This unique combination of functional groups allows for diverse chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures and novel pharmaceutical agents. The 1,2,4-triazole moiety itself is a key component in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, supplier landscape, quality control, and applications, designed for researchers and scientists in the field.

Physicochemical Properties and Structure

A thorough understanding of the compound's fundamental properties is the first step in its effective utilization. While specific experimental data for this exact molecule is sparse in publicly available literature, properties can be inferred from closely related analogues and computational models.

Chemical Structure:

Caption: Proposed synthetic workflow for the target compound.

Causality in Experimental Choices:

-

Step 1 (Ring Opening): Reacting succinic anhydride with methanol provides the necessary mono-ester precursor, methyl hydrogen succinate. This is a standard and high-yielding transformation.

-

Step 2 (Condensation & Cyclization): The carboxylic acid of the mono-ester is activated (e.g., using carbodiimide chemistry) and then reacted with aminoguanidine. The resulting intermediate undergoes a subsequent intramolecular cyclization, often promoted by heat or a base, to form the stable 1,2,4-triazole ring. The choice of reaction conditions at this stage is critical to manage selectivity and prevent side reactions. Using microwave irradiation has been shown to be effective for similar syntheses, accelerating the reaction. [3]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The amino group and the methyl ester provide two orthogonal handles for further chemical elaboration, making it a cornerstone for building libraries of drug-like molecules.

-

Scaffold for Bioactive Molecules: The 3-amino-1,2,4-triazole core is a known pharmacophore. It is present in molecules designed as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), which are targets in oncology. [4]The propanoate side chain allows for the exploration of the binding pocket and modulation of pharmacokinetic properties.

-

Building Block for Fused Heterocycles: The amino group can be used to construct fused heterocyclic systems, such as triazolopyrazines, which are key components in the synthesis of potent therapeutics like the PARP inhibitor Fuzuloparib. [5]* Peptide Modification: Analogues of this compound have been incorporated into short peptides to serve as probes, for instance, in ¹⁹F NMR studies when a trifluoromethyl group is present. [5]This highlights the potential for using the triazole propanoate structure to create novel non-proteinogenic amino acid surrogates.

Supplier Landscape: Sourcing and Procurement

Acquiring high-quality starting materials is paramount for reproducible research. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is generally available from specialized chemical suppliers who focus on novel building blocks for research and development.

Representative Supplier Information:

| Supplier | Product Name / Analogue | CAS Number | Typical Purity | Notes |

| Biosynth | Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate dihydrochloride [6] | 2137505-54-3 | ≥95% | A positional isomer, available in research quantities (mg to g). |

| Matrix Scientific | Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate [7] | 1379811-65-0 | ≥97% | A closely related analogue (hydroxy instead of amino). Indicates capability in this chemical space. |

| Fluorochem | Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate [8] | 1481579-73-0 | 98% | A substituted analogue, useful for establishing supplier reliability. |

| Custom Synthesis | Various | N/A | ≥95% to ≥98% | Many suppliers offer custom synthesis for this specific structure based on the provided name or drawing. |

Procurement Strategy: For initial research, sourcing from suppliers like Biosynth or requesting custom synthesis is the most viable path. For scaling up, a custom synthesis contract with a larger chemical manufacturing organization (CMO) would be necessary. Always request a Certificate of Analysis (COA) to verify the identity and purity of the supplied material.

Quality Control and Analytical Methods

Ensuring the identity, purity, and stability of the compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic methods should be employed.

Standard Analytical Workflow:

Caption: A standard workflow for the quality control of the incoming material.

-

¹H NMR Spectroscopy: This is the primary tool for structural elucidation. The spectrum should show characteristic peaks for the triazole N-H proton, the two methylene groups (-CH₂CH₂-), the methyl ester protons (-OCH₃), and the amino group protons (-NH₂). The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: Confirms the carbon backbone, including the distinct signals for the triazole ring carbons, the methylene carbons, and the carbonyl carbon of the ester.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound and provides an initial assessment of purity by separating it from potential impurities before mass analysis.

-

HPLC (High-Performance Liquid Chromatography): Used to accurately quantify the purity of the compound, typically aiming for >95% for research applications.

Experimental Protocol: N-Acetylation of the Amino Group

This protocol provides a representative example of how to use the title compound in a subsequent synthetic step. N-acetylation is a fundamental transformation that demonstrates the reactivity of the 3-amino group.

Objective: To synthesize methyl 3-(3-acetamido-1H-1,2,4-triazol-5-yl)propanoate.

Materials:

-

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM, for workup)

-

1M Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (1.0 eq) in pyridine.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction with acetic anhydride.

-

Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl and DCM.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the pure N-acetylated product.

-

Characterization: Confirm the structure and purity of the final product using NMR and LC-MS as described in the Quality Control section.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Class: While a specific MSDS is not available, similar compounds are classified as irritants. [7]Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

Conclusion

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a high-value chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its dual functionality allows for a wide array of synthetic manipulations. While its direct commercial availability may be limited to specialized vendors or custom synthesis, its synthesis is achievable from common starting materials. A rigorous approach to quality control is essential for obtaining reliable and reproducible results in research and development endeavors that utilize this versatile building block.

References

-

Wikipedia. 3-Amino-1,2,4-triazole. [Link]

-

Pharmaffiliates. Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

-

PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

-

RSC Publishing. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. [Link]

-

Arkivoc. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

ResearchGate. (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

MW Journal of Science. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. biosynth.com [biosynth.com]

- 7. 1379811-65-0 Cas No. | Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | Matrix Scientific [matrixscientific.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

discovery and history of aminotriazole propanoates

An In-Depth Technical Guide to the Discovery and History of Aminotriazole Propanoates

This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of aminotriazole propanoates. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document delves into the scientific rationale behind the development of this class of compounds, detailed experimental protocols, and an analysis of their mechanism of action and structure-activity relationships.

The field of medicinal chemistry is continually driven by the pursuit of novel molecular scaffolds that exhibit significant therapeutic potential. The 1,2,4-triazole ring is a prominent five-membered heterocycle that forms the core of numerous FDA-approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[1] This scaffold is metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to its diverse pharmacological activities.[2] Concurrently, the propionic acid moiety is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The strategic combination of these two pharmacophores into a single molecular entity, the aminotriazole propanoates, represents a rational drug design approach to developing novel therapeutic agents, particularly in the realm of anti-inflammatory and immunomodulatory applications.

Historical Perspective: From Herbicides to Targeted Therapeutics

The journey of aminotriazole-based compounds began with the widespread use of 3-amino-1,2,4-triazole (amitrole) as a non-selective herbicide.[3] Its mode of action in plants involves the inhibition of imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis.[3] In non-plant organisms, amitrole has been shown to inhibit catalase and protein synthesis on mitoribosomes.[4][5] The historical development of azole derivatives took a significant turn with the discovery of their antifungal properties, leading to the development of drugs that are now mainstays in treating systemic fungal infections.[6]

The conceptual leap to aminotriazole propanoates stems from a logical convergence of two distinct areas of pharmacology. Recognizing the proven anti-inflammatory efficacy of propionic acid derivatives and the broad biological activity spectrum of the 1,2,4-triazole nucleus, researchers hypothesized that their conjunction could yield compounds with potent and potentially novel therapeutic properties.[1] This hypothesis is supported by the fact that many 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine levels.[1][7]

Synthetic Strategies for Aminotriazole Propanoates

The synthesis of aminotriazole propanoates can be achieved through various organic chemistry pathways. A well-documented and efficient method involves the cyclization of amidrazones with succinic anhydride.[1][7] This approach allows for the introduction of diverse substituents on the triazole ring, enabling the exploration of structure-activity relationships.

General Synthesis Pathway

The primary route to 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids involves a two-step process. First, the requisite amidrazone is synthesized. Subsequently, this intermediate is reacted with succinic anhydride in a suitable solvent, such as diethyl ether or boiling toluene, to yield the final aminotriazole propanoate product.[1] The use of boiling toluene has been shown to be an effective alternative for shortening reaction times.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. History of the development of azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Screening of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

These application notes provide a comprehensive guide for the initial in vitro screening of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, a novel compound with potential therapeutic applications. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the cytotoxic, antimicrobial, and anti-inflammatory properties of this molecule. The experimental design emphasizes a logical, tiered approach, beginning with broad cytotoxicity screening to establish a safe therapeutic window, followed by more specific assays to elucidate potential pharmacological activities.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of clinically significant drugs.[1][2] This heterocyclic scaffold is recognized for its diverse pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] The unique structural features of the 1,2,4-triazole ring, such as its ability to engage in hydrogen bonding and its dipole character, allow for high-affinity interactions with various biological targets.[1]

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a synthetic compound featuring this privileged scaffold. Its synthesis can be achieved through established methods, often involving the cyclization of key intermediates derived from starting materials like succinic anhydride and aminoguanidine hydrochloride.[1][5] The presence of the aminotriazole moiety suggests a range of potential biological activities worth investigating. This guide provides a strategic framework for the initial in vitro evaluation of this compound.

Section 1: Foundational Screening: Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes the concentration range at which the compound can be safely studied in cell-based assays without inducing significant cell death, a critical parameter for distinguishing targeted pharmacological effects from non-specific toxicity.[6]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Replace the culture medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[8] This provides a measure of cell membrane integrity.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[9] Carefully transfer a 10-50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction and Absorbance Measurement: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Section 2: Targeted Screening: Antimicrobial Activity

The 1,2,4-triazole scaffold is present in numerous antifungal and antibacterial agents.[2] Therefore, it is prudent to evaluate the antimicrobial potential of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12]

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[10]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Section 3: Mechanistic Screening: Anti-inflammatory Potential

Given the reported anti-inflammatory activity of many 1,2,4-triazole derivatives, investigating the effect of the test compound on key inflammatory pathways is a logical next step.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[13] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.

-

Reagent Preparation: Prepare the assay buffer, probe, and human recombinant COX-2 enzyme as per the instructions of a commercial kit (e.g., from Sigma-Aldrich or Cayman Chemical).[14][15][16]

-

Inhibitor Preparation: Prepare a 10X solution of the test compound and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control. Incubate for 10 minutes at 37°C.[15]

-

Initiation of Reaction: Initiate the reaction by adding the substrate (arachidonic acid).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in a kinetic mode for 10-20 minutes.

-

Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Determine the IC₅₀ value.

TNF-α Release Assay in Macrophages

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine produced primarily by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS).[17] Measuring the inhibition of TNF-α release can indicate the anti-inflammatory potential of a compound.

-

Cell Culture and Differentiation: Culture a monocytic cell line (e.g., THP-1) and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Cell Treatment: Pre-treat the differentiated macrophages with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control and an LPS-stimulated control without the test compound.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[18] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

-

Data Analysis: Generate a standard curve using recombinant TNF-α. Determine the concentration of TNF-α in the samples and calculate the percentage of inhibition of TNF-α release for each concentration of the test compound.

Data Presentation and Interpretation

| Assay | Parameter Measured | Typical Concentration Range for Screening | Positive Control | Endpoint |

| MTT Assay | Cell Viability | 0.1 - 100 µM | Doxorubicin | IC₅₀ |

| LDH Assay | Cytotoxicity (Membrane Integrity) | 0.1 - 100 µM | Lysis Buffer | % Cytotoxicity |

| Broth Microdilution | Antibacterial Activity | 0.5 - 256 µg/mL | Gentamicin/Ciprofloxacin | MIC |

| COX-2 Inhibition | Enzyme Inhibition | 0.01 - 50 µM | Celecoxib | IC₅₀ |

| TNF-α Release | Cytokine Inhibition | 0.1 - 50 µM | Dexamethasone | IC₅₀ |

Experimental Workflows

Caption: A tiered approach to in vitro screening.

Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism.

References

-

Krasovska, N., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(48), 27481-27492. Available at: [Link]

- Ortiz de Montellano, P. R., & Mathews, J. M. (1981). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Biological Chemistry, 256(24), 12855-12859.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

-

ResearchGate. (n.d.). Bioactive representatives of 3-amino-1,2,4-triazoles. Retrieved from [Link]

- Al-Sanea, M. M., et al. (2021). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Molecules, 26(16), 4945.

- Kawaguchi, T., et al. (2000). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Xenobiotica, 30(1), 15-26.

-

Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

- Zhang, J. H., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of Biomolecular Screening, 16(6), 636-644.

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.

-

PubMed. (2001). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations in human liver microsomes: a comparison with SKF-525A. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compounds with 3-amino-1,2,4-triazole nucleus. Retrieved from [Link]

-

Wiley Online Library. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) TNF ELISA Protocol v1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Retrieved from [Link]

-

Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. youtube.com [youtube.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Triazole Compounds

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents. Triazole compounds have emerged as a promising class of molecules, exhibiting a broad spectrum of antimicrobial activity.[1][2] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to compromised cell integrity.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to robustly evaluate the antimicrobial potential of novel triazole derivatives.